Low hAChE Affinity vs. Parent Compound
Unlike its parent compound 7-PhO-THA, AChE-IN-53 was identified as a lead candidate specifically due to its 'minor affinity' for human acetylcholinesterase (hAChE), shifting its primary mode of action towards NMDAR antagonism [1]. This is a deliberate design feature to achieve a unique polypharmacology profile.
Distinct polypharmacology profile; not a primary AChE inhibitor
In vitro human AChE assay
| Evidence Dimension | hAChE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 8.52 ± 0.41 μM |
| Comparator Or Baseline | 7-PhO-THA: 2.40 ± 1.8 μM |
| Quantified Difference | AChE-IN-53 is ~3.6-fold less potent than the parent compound 7-PhO-THA against hAChE. |
| Conditions | In vitro enzyme inhibition assay on human AChE. |
Why This Matters
This quantifies AChE-IN-53's distinct pharmacological profile, confirming it is not a simple potent AChE inhibitor, which is critical for researchers seeking to investigate dual-pathway mechanisms.
- [1] Misiachna A, et al. Phenoxytacrine derivatives: Low-toxicity neuroprotectants exerting affinity to ifenprodil-binding site and cholinesterase inhibition. Eur J Med Chem. 2024 Jan 7;266:116130. Table 1. View Source
